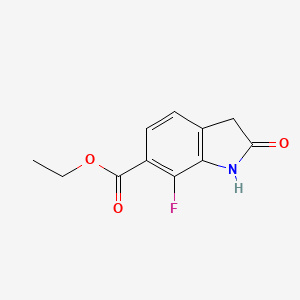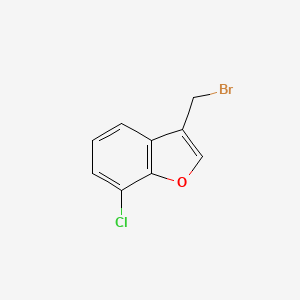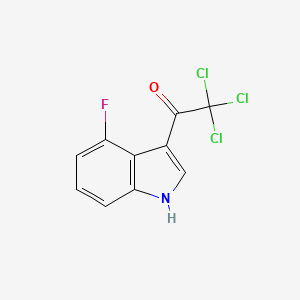
4-(Dichloromethyl)-2,6-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dichloromethyl)-2,6-dimethylpyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a dichloromethyl group and two methyl groups attached to the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)-2,6-dimethylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 2,6-dimethylpyridine using dichloromethyl methyl ether and a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
4-(Dichloromethyl)-2,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to formyl or carboxyl groups.
Reduction: Reduction of the dichloromethyl group can yield methyl or methylene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Methyl or methylene derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-(Dichloromethyl)-2,6-dimethylpyridine finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Dichloromethyl)-2,6-dimethylpyridine involves its interaction with various molecular targets. The dichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, resulting in a range of chemical transformations. The specific pathways and targets depend on the reaction conditions and the nature of the interacting species .
類似化合物との比較
Similar Compounds
Dichloromethane: A simple dichloromethyl compound used as a solvent.
2,6-Dimethylpyridine: Lacks the dichloromethyl group but shares the pyridine core structure.
4-(Chloromethyl)-2,6-dimethylpyridine: Similar structure but with a single chlorine atom in the chloromethyl group.
Uniqueness
4-(Dichloromethyl)-2,6-dimethylpyridine is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies .
特性
CAS番号 |
88237-13-2 |
|---|---|
分子式 |
C8H9Cl2N |
分子量 |
190.07 g/mol |
IUPAC名 |
4-(dichloromethyl)-2,6-dimethylpyridine |
InChI |
InChI=1S/C8H9Cl2N/c1-5-3-7(8(9)10)4-6(2)11-5/h3-4,8H,1-2H3 |
InChIキー |
BWEQREODJBGOBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine](/img/structure/B13683346.png)

![5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13683363.png)






